molecular formula C10H21NOS B8230334 N-(3-Isobutoxypropyl)thietan-3-amine

N-(3-Isobutoxypropyl)thietan-3-amine

Cat. No.: B8230334
M. Wt: 203.35 g/mol
InChI Key: LUWDNVBWNIUHIL-UHFFFAOYSA-N
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Description

N-(3-Isobutoxypropyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of an isobutoxypropyl group attached to the nitrogen atom of the thietane ring. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and potential candidates for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isobutoxypropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. For instance, the reaction of 3-chloropropyl isobutyl ether with thietan-3-amine in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxypropyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .

Scientific Research Applications

N-(3-Isobutoxypropyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Isobutoxypropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The isobutoxypropyl group may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler thietane derivative without the isobutoxypropyl group.

    Thietan-3-yl acetate: A thietane derivative with an acetate group instead of an amine.

    3-Methylthietane: A thietane derivative with a methyl group at the 3-position.

Uniqueness

N-(3-Isobutoxypropyl)thietan-3-amine is unique due to the presence of the isobutoxypropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may improve its bioavailability and interaction with biological targets compared to simpler thietane derivatives .

Properties

IUPAC Name

N-[3-(2-methylpropoxy)propyl]thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-9(2)6-12-5-3-4-11-10-7-13-8-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWDNVBWNIUHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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